Serine Protease Inhibitory Potency: Class‑Level Benchmark for N‑Sulfonyloxazolidine‑2,4‑diones
The N‑sulfonyloxazolidine‑2,4‑dione class, of which the target compound is a member, has been characterized as pseudo‑irreversible inhibitors of porcine pancreatic elastase (PPE) with high second‑order inactivation rate constants. [1] A representative N‑sulfonyl derivative (compound 6e in Santana et al.) displayed a kᵢₙₐcₜ/Kᴵ of 1.2 × 10⁵ M⁻¹s⁻¹ against PPE, comparable to the clinically studied elastase inhibitor sivelestat. [1] This class‑level benchmark provides a quantitative baseline against which the target compound's specific 5‑chlorothiophene sulfonamide substitution can be evaluated for enhanced or altered protease inhibition.
| Evidence Dimension | Second‑order inactivation rate constant (kᵢₙₐcₜ/Kᴵ) against PPE |
|---|---|
| Target Compound Data | No direct experimental data available for this exact compound |
| Comparator Or Baseline | Compound 6e (N‑sulfonyloxazolidine‑2,4‑dione): kᵢₙₐcₜ/Kᴵ = 1.2 × 10⁵ M⁻¹s⁻¹; Sivelestat: kᵢₙₐcₜ/Kᴵ comparable order of magnitude |
| Quantified Difference | Class‑level benchmark only; target compound data pending |
| Conditions | PPE enzymatic assay, pH 7.4, 25°C (Santana et al. 2012) |
Why This Matters
Establishes that the N‑sulfonyloxazolidine‑2,4‑dione chemotype can achieve clinically relevant serine protease inhibition and provides a framework for benchmarking the target compound once its individual data become available.
- [1] Santana AB, Lucas SD, Gonçalves LM, Correia HF, Cardote TA, Guedes RC, Iley J, Moreira R. N‑Acyl and N‑sulfonyloxazolidine‑2,4‑diones are pseudo‑irreversible inhibitors of serine proteases. Bioorg Med Chem Lett. 2012;22(12):3993‑3997. View Source
